3-(2-Difluoromethyl-6-fluorophenyl)propionitrile
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Overview
Description
2-(Difluoromethyl)-6-fluorophenylpropanenitrile is an organic compound that features both difluoromethyl and fluorophenyl groups. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a fluorophenylpropanenitrile precursor using difluoromethylating agents under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer difluoromethyl groups to the desired positions on the aromatic ring . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-6-fluorophenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include difluoromethylated and fluorinated derivatives, primary amines, and various substituted aromatic compounds .
Scientific Research Applications
2-(Difluoromethyl)-6-fluorophenylpropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-fluorophenylpropanenitrile involves its interaction with specific molecular targets. The difluoromethyl group can mimic functional groups in biologically active molecules, allowing the compound to bind to enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-6-fluorophenylpropanenitrile
- 2-(Difluoromethyl)-4-fluorophenylpropanenitrile
- 2-(Difluoromethyl)-6-chlorophenylpropanenitrile
Comparison: 2-(Difluoromethyl)-6-fluorophenylpropanenitrile is unique due to the specific positioning of the difluoromethyl and fluorophenyl groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different physicochemical properties and biological activities, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H8F3N |
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Molecular Weight |
199.17 g/mol |
IUPAC Name |
3-[2-(difluoromethyl)-6-fluorophenyl]propanenitrile |
InChI |
InChI=1S/C10H8F3N/c11-9-5-1-3-8(10(12)13)7(9)4-2-6-14/h1,3,5,10H,2,4H2 |
InChI Key |
ODYOMAYLGWRSBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCC#N)C(F)F |
Origin of Product |
United States |
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